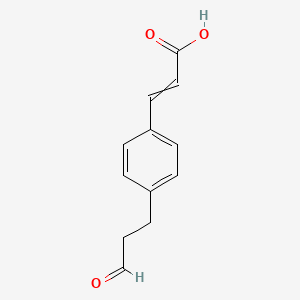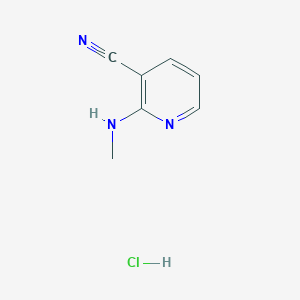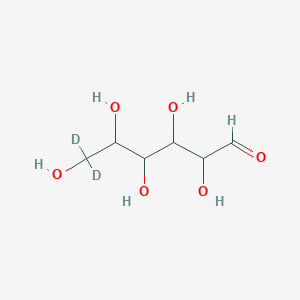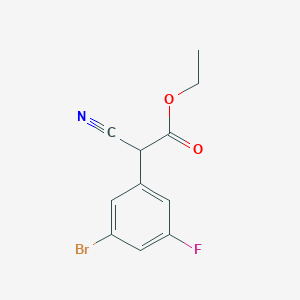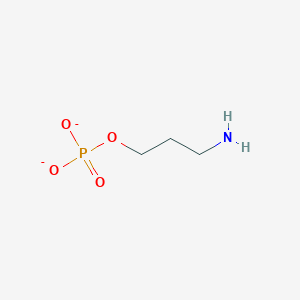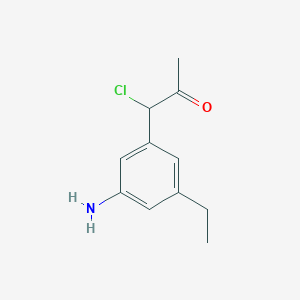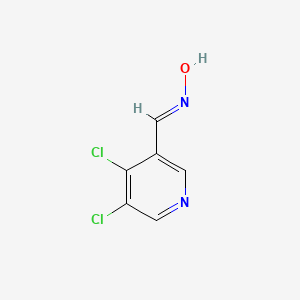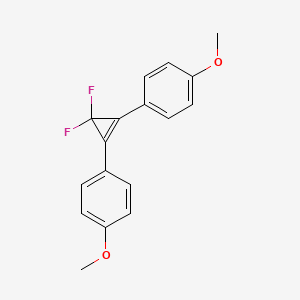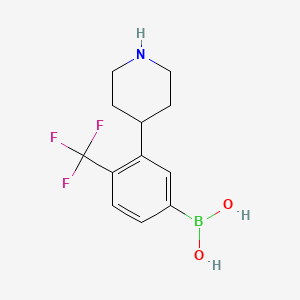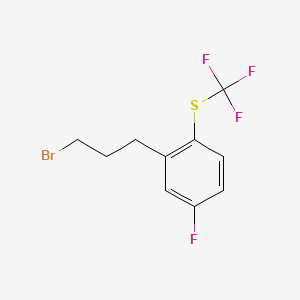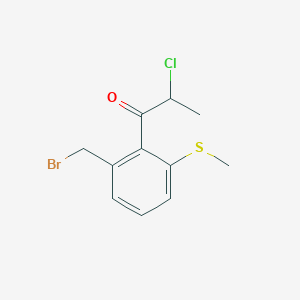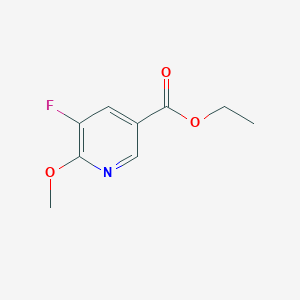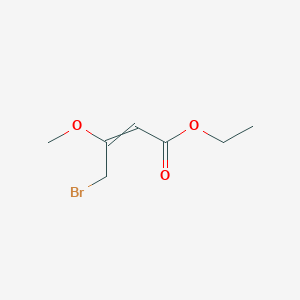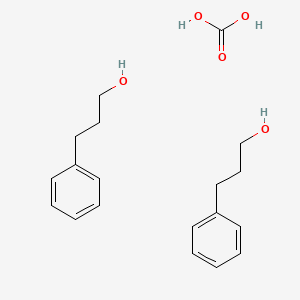
carbonic acid;3-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid;3-phenylpropan-1-ol: is an organic compound with the molecular formula C10H12O3. It is also known as 3-phenylpropyl carbonate. This compound is a derivative of carbonic acid and 3-phenylpropan-1-ol, combining the properties of both components. It is a colorless, viscous liquid with a mild, pleasant odor.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize carbonic acid;3-phenylpropan-1-ol is through the esterification of 3-phenylpropan-1-ol with carbonic acid derivatives such as phosgene or dimethyl carbonate.
Transesterification: Another method involves the transesterification of 3-phenylpropan-1-ol with dialkyl carbonates.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using phosgene or dimethyl carbonate as the carbonic acid source. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: Carbonic acid;3-phenylpropan-1-ol can undergo oxidation reactions to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Carbamates or thiocarbonates.
科学研究应用
作用机制
The mechanism of action of carbonic acid;3-phenylpropan-1-ol involves its ability to form stable esters and undergo hydrolysis under physiological conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
3-Phenylpropan-1-ol: A precursor to carbonic acid;3-phenylpropan-1-ol, used in the synthesis of fragrances and pharmaceuticals.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties, used as a decongestant and appetite suppressant.
Hydrocinnamyl alcohol: Another similar compound with applications in the fragrance industry.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of carbonic acid and 3-phenylpropan-1-ol. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
102162-49-2 |
|---|---|
分子式 |
C19H26O5 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
carbonic acid;3-phenylpropan-1-ol |
InChI |
InChI=1S/2C9H12O.CH2O3/c2*10-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h2*1-3,5-6,10H,4,7-8H2;(H2,2,3,4) |
InChI 键 |
BLMWSQBQVQZIGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCO.C1=CC=C(C=C1)CCCO.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


